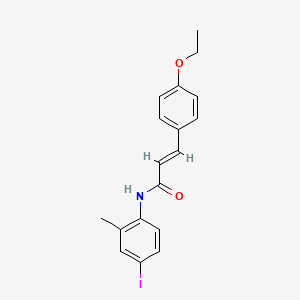
N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMPSG, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood sugar levels and treat diabetes. However, in
Mechanism of Action
EMPSG acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. It also activates ATP-sensitive potassium channels, which leads to the release of insulin and regulates glucose homeostasis.
Biochemical and Physiological Effects
EMPSG has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. EMPSG has also been found to have anticonvulsant properties and can be used to treat epilepsy. Additionally, EMPSG has been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EMPSG in lab experiments is its ability to modulate various ion channels and receptors, making it a useful tool for studying the function of these channels and receptors. However, one of the limitations of using EMPSG is its potential off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of EMPSG in scientific research. One direction is to further investigate its effects on cognitive function and memory, as well as its potential use in treating cognitive disorders. Another direction is to explore its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of EMPSG and its potential off-target effects.
In conclusion, EMPSG is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its ability to modulate various ion channels and receptors makes it a useful tool for studying the function of these channels and receptors. However, its potential off-target effects must be taken into consideration when interpreting results. There are several future directions for the use of EMPSG in scientific research, including investigating its effects on cognitive function and memory, its potential use in treating inflammatory diseases, and further understanding its mechanism of action.
Synthesis Methods
The synthesis of EMPSG involves the reaction between 4-ethylphenyl isocyanate, 4-methylphenyl isocyanate, and phenylsulfonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EMPSG.
Scientific Research Applications
EMPSG has been widely used in scientific research for its ability to modulate various ion channels and receptors. It has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. EMPSG has also been found to activate ATP-sensitive potassium channels, which are involved in insulin secretion and glucose homeostasis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-3-19-11-13-20(14-12-19)24-23(26)17-25(21-15-9-18(2)10-16-21)29(27,28)22-7-5-4-6-8-22/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUAHVMCHCESBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)
![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)